4,4-Dinitrohepta-1,6-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dinitrohepta-1,6-diene is an organic compound with the molecular formula C7H10N2O4 It contains two nitro groups attached to the fourth carbon of a hepta-1,6-diene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dinitrohepta-1,6-diene typically involves the nitration of hepta-1,6-diene. This can be achieved through the reaction of hepta-1,6-diene with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the selective nitration at the fourth carbon position.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further purifies the compound for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 4,4-Dinitrohepta-1,6-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dicarboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amines or other reduced products.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products:
Oxidation: Dicarboxylic acids or ketones.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4-Dinitrohepta-1,6-diene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4,4-Dinitrohepta-1,6-diene involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved may include the generation of reactive oxygen species (ROS) and the modulation of enzyme activities, which can result in various biological effects.
Comparison with Similar Compounds
1,3-Butadiene: A simple conjugated diene used in polymer synthesis.
Isoprene: Another conjugated diene, important in the production of synthetic rubber.
2,4-Hexadiene: A diene with similar structural features but different reactivity.
Uniqueness: 4,4-Dinitrohepta-1,6-diene is unique due to the presence of two nitro groups at the fourth carbon, which significantly influences its chemical reactivity and potential applications. Unlike simpler dienes, the nitro groups provide additional sites for chemical modification, making it a versatile compound for various synthetic and research purposes.
Properties
CAS No. |
62116-16-9 |
---|---|
Molecular Formula |
C7H10N2O4 |
Molecular Weight |
186.17 g/mol |
IUPAC Name |
4,4-dinitrohepta-1,6-diene |
InChI |
InChI=1S/C7H10N2O4/c1-3-5-7(6-4-2,8(10)11)9(12)13/h3-4H,1-2,5-6H2 |
InChI Key |
XQUNFKYTLOZRNZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CC=C)([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.